Sezolamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
123308-22-5 |
|---|---|
Molecular Formula |
C11H18N2O4S3 |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
(4S)-4-(2-methylpropylamino)-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide |
InChI |
InChI=1S/C11H18N2O4S3/c1-7(2)6-13-9-3-4-19(14,15)11-8(9)5-10(18-11)20(12,16)17/h5,7,9,13H,3-4,6H2,1-2H3,(H2,12,16,17)/t9-/m0/s1 |
InChI Key |
JFLUCCKXAYBETQ-VIFPVBQESA-N |
SMILES |
CC(C)CNC1CCS(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N |
Isomeric SMILES |
CC(C)CN[C@H]1CCS(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N |
Canonical SMILES |
CC(C)CNC1CCS(=O)(=O)C2=C1C=C(S2)S(=O)(=O)N |
Synonyms |
(+-)-isomer of sezolamide (R)-isomer of sezolamide (S)-isomer of sezolamide 5,6-dihydro-4-(2-methylpropyl)amino-4H-thieno(2,3-b)thiopyran-2-sulfonamide-7,7-dioxide MK 0927 MK 417 MK 927 MK-0927 MK-417 MK-927 sezolamide sezolamide hydrochloride sezolamide monohydrochloride sezolamide monohydrochloride(+)-(S)-isome |
Origin of Product |
United States |
Mechanistic Studies of Sezolamide S Action and Carbonic Anhydrase Inhibition
Molecular Mechanisms of Carbonic Anhydrase Inhibition by Sezolamide
As a sulfonamide-based carbonic anhydrase inhibitor, this compound's molecular mechanism of action is consistent with the well-established inhibitory principles of this class of compounds. Sulfonamides typically bind to the catalytic zinc ion within the active site of carbonic anhydrase enzymes, thereby disrupting their catalytic activity. innovareacademics.inmdpi.commdpi.com
Enzyme-Ligand Binding Kinetics and Thermodynamics
The binding of sulfonamide inhibitors to carbonic anhydrases is a complex process influenced by various factors, including pH and buffer composition, due to linked protonation-deprotonation reactions of both the sulfonamide group and the enzyme's active site zinc-bound hydroxide (B78521). tandfonline.comebi.ac.ukacs.org While specific kinetic and thermodynamic data for this compound are not extensively detailed in the provided literature, studies on other sulfonamide CAIs, such as acetazolamide (B1664987) (AZM), provide insights into these interactions.
The inhibition constant (Ki) is a key measure of binding affinity. For instance, acetazolamide, a prototype sulfonamide CAI, exhibits Ki values in the low nanomolar range for highly sensitive isoforms like human carbonic anhydrase II (hCA II) and hCA IV. researchgate.netrxlist.com The binding of sulfonamides to CA isozymes often shows a U-shape dependence on pH, and neutron-diffraction crystallography has confirmed that sulfonamides bind in their deprotonated anionic form to the zinc-bound water form of CA. acs.org
Thermodynamic parameters, including Gibbs free energy, enthalpy, and entropy, characterize the intrinsic interaction between CA and sulfonamides. These parameters are crucial for understanding the underlying forces driving protein-ligand complex formation and are determined by dissecting the contributions of linked protonation reactions. tandfonline.comebi.ac.ukacs.orgdrugbank.com
Elucidation of Active Site Interactions and Inhibition Modes
Sulfonamide inhibitors, including this compound, typically bind to the active site of carbonic anhydrase enzymes by coordinating directly with the essential zinc(II) ion. This coordination occurs through the deprotonated nitrogen atom of the sulfonamide moiety, which displaces the zinc-bound water molecule or hydroxide ion, a critical component for enzyme catalysis. nih.govinnovareacademics.inmdpi.commdpi.comingentaconnect.comnih.govnih.goviucr.orgbiorxiv.orgauctoresonline.org
The active site of α-carbonic anhydrases, the most investigated class, features a catalytic Zn(II) ion coordinated by three histidine residues (His94, His96, and His119 in hCA II) and a water molecule or hydroxide ion. nih.govmdpi.commdpi.comiucr.orgbiorxiv.org Sulfonamides form a distorted tetrahedral geometry around the zinc ion. iucr.org Beyond zinc coordination, additional hydrogen bond interactions play a significant role in stabilizing the inhibitor-enzyme complex. For example, in hCA II, the sulfonamide moiety often forms hydrogen bonds with residues like Thr199, and the acetamide (B32628) moiety can form water-mediated hydrogen bonds with residues such as Gln92, Thr200, and Pro201. mdpi.comingentaconnect.com The aromatic or heterocyclic part of the sulfonamide inhibitor also interacts with both hydrophobic and hydrophilic residues within the active site cavity. innovareacademics.in
The binding mode of sulfonamides is competitive, preventing the natural substrate (carbon dioxide) from accessing the catalytic machinery. researchgate.net
Isoform-Selective Inhibition by this compound and Related CAIs
Human carbonic anhydrases comprise 16 isoforms, with 11 being enzymatically active. These isoforms exhibit diverse tissue distribution and physiological roles, making isoform-selective inhibition a key aspect of drug design. mdpi.commdpi.comcancer.govphysiology.org
Differential Inhibition Profiles Across Human Carbonic Anhydrase Isoforms (e.g., CA I, II, IV, IX, XII)
Acetazolamide (AZM), a widely studied sulfonamide CAI, serves as a reference for understanding isoform inhibition profiles. AZM potently inhibits hCA II (Ki ~12 nM) and hCA IV (Ki ~74 nM). researchgate.netrxlist.com It also shows inhibition against hCA I, IX, and XII, though often with varying affinities. For instance, AZM has an IC50 of 30 nM for hCA IX.
Other sulfonamide derivatives have been developed to achieve greater selectivity for specific isoforms. For example, some compounds have shown high potency and selectivity for tumor-associated isoforms like hCA IX and hCA XII, with Ki values in the single-digit nanomolar range, while being less active against cytosolic isoforms like hCA I and hCA II.
The following table illustrates typical inhibition constants (Ki values) for acetazolamide against various human carbonic anhydrase isoforms, providing a general context for sulfonamide CAI activity:
Table 1: Representative Inhibition Constants (Ki) of Acetazolamide against Human CA Isoforms
| Human CA Isoform | Ki (nM) | Reference |
| hCA I | 6.76 - 250 | researchgate.net |
| hCA II | 0.48 - 12 | researchgate.netrxlist.com |
| hCA IV | 74 | rxlist.com |
| hCA IX | 0.63 - 45.1 | |
| hCA XII | 0.04 - 5.7 | mdpi.com |
Note: The Ki values can vary depending on the experimental conditions and specific studies.
Molecular Determinants of Isoform Selectivity
The isoform selectivity of carbonic anhydrase inhibitors is primarily determined by subtle differences in the amino acid composition and architecture of the active site cavities among the various CA isoforms. mdpi.comcancer.gov While the core zinc-binding motif is highly conserved across α-CAs, variations in residues surrounding the active site and at the entrance of the cavity influence how different inhibitors bind and interact. mdpi.comresearchgate.netcancer.gov
For sulfonamide inhibitors, the zinc-binding group (sulfonamide moiety) is crucial for potent inhibition. However, the "tail" or other parts of the inhibitor molecule can interact with more variable regions of the enzyme, such as the entrance of the active site cavity, thereby enhancing isoform selectivity. cancer.gov Molecular modeling studies have shown that differences in the active site of enzymes are responsible for the selectivity of compounds against each isoform. mdpi.com For instance, the presence of more histidine residues in the hCA I isoform compared to hCA II contributes to differences in their inhibition profiles. researchgate.net
Investigations into Potential Non-Canonical Mechanisms of Action
Research on this compound predominantly focuses on its canonical mechanism as a carbonic anhydrase inhibitor. Based on the provided search results, there is no widely reported information detailing significant non-canonical mechanisms of action or off-target effects specifically for this compound. While general discussions about off-target effects of drugs exist, and some carbonic anhydrase inhibitors like acetazolamide have been investigated for potential non-CA related effects (e.g., on cAMP levels or aquaporin expression) iucr.org, these are not directly attributed to this compound in the current literature.
Modulation of Membrane Transport Proteins and Ion Channels (e.g., ASICs)
Carbonic anhydrase inhibitors, exemplified by acetazolamide, have been observed to modulate the activity of various membrane transport proteins and ion channels. Acetazolamide, for instance, has been shown to inhibit the water permeability of membranes by interacting with aquaporins. fishersci.fi This interaction can influence fluid movement across cellular barriers, which is particularly relevant in conditions involving fluid accumulation or altered osmotic balance.
Acid-sensing ion channels (ASICs) represent a significant family of proton-gated cation channels widely distributed in the central and peripheral nervous systems. nih.govmdpi.comresearchgate.net These channels are activated by increases in extracellular proton concentrations, a phenomenon that occurs in both physiological contexts, such as synaptic signaling, and pathological conditions like tissue inflammation, ischemic stroke, and epileptic seizures. nih.gov Upon activation, ASICs, particularly ASIC1a, facilitate the influx of sodium (Na⁺) and calcium (Ca²⁺) ions, which can influence neurotransmitter release and potentially lead to neuronal damage. nih.gov The involvement of acidity in seizure processes and the clinical application of acidity modulation have been recognized for decades, with acetazolamide approved for epilepsy treatment since 1953. nih.gov This suggests that CAIs, by altering local pH, can indirectly modulate ASIC activity. While direct studies specifically detailing this compound's modulation of ASICs or other specific membrane transport proteins are not extensively documented in the provided literature, its fundamental role as a carbonic anhydrase inhibitor implies a potential for similar indirect modulatory effects on these channels through its influence on pH homeostasis. nih.govmdpi.com
Influence on Cellular pH Regulation and Metabolic Pathways
The maintenance of intracellular pH (pHi) is critical for cellular survival and proper enzyme function, as most enzymes operate optimally within a narrow pH range. frontiersin.orgnih.gov Cellular metabolism constantly acidifies the cytoplasm, and a spectrum of membrane transporters and buffering systems work to maintain pH homeostasis. frontiersin.org Carbonic anhydrases are essential for controlling cellular pH and bicarbonate levels, which are vital for ionic and metabolic equilibrium. researchgate.net
Inhibition of CAs by compounds like acetazolamide can significantly influence cellular pH. Studies have demonstrated that acetazolamide treatment can acidify intracellular pH and sensitize cells to hypoxia- and acidic pH-mediated cell death. nih.gov This effect is particularly relevant in contexts where cancer cells, for example, often maintain a "reverse" pH gradient with a more acidic extracellular space and obligate intracellular pH levels for survival. nih.gov By disrupting this pH regulation, CAIs can induce apoptosis. nih.gov
Furthermore, mitochondrial carbonic anhydrases play functional roles in various metabolic pathways. Research indicates that CA activity is linked to pyruvate, fatty acid, and succinate (B1194679) metabolism. researchgate.net Inhibition of CA activity by acetazolamide has been shown to impair mitochondrial biogenesis in human Sertoli cells, suggesting a broader impact on cellular energy production and metabolic processes. researchgate.net The soluble adenylyl cyclase (sAC), in conjunction with CA, functions as a bicarbonate/CO₂/pH sensor and is involved in metabolic regulation, including the coupling of the Krebs cycle to oxidative phosphorylation. frontiersin.org This intricate interplay underscores how CA inhibition by compounds such as this compound can influence fundamental cellular metabolic processes and pH regulation.
Interplay with Neuroinflammatory Cascades and Oxidative Stress Responses
Neuroinflammation is a complex inflammatory response within nervous tissue characterized by the production of cytokines, chemokines, and reactive oxygen species (ROS). nih.gov Oxidative stress, caused by an imbalance between ROS generation and antioxidant systems, is a pivotal factor in the pathophysiology of various neurological disorders and mediates inflammatory responses. imrpress.commdpi.com
Studies on carbonic anhydrase inhibitors have revealed their potential in modulating neuroinflammatory cascades and oxidative stress responses. For instance, acetazolamide, another CAI, has been shown to attenuate sequelae associated with intracerebral hemorrhage by inhibiting the production of reactive oxygen species through its actions on astrocytes and microglia. imrpress.com This suggests a direct antioxidant effect. Furthermore, carbonic anhydrase inhibitors have been proposed to protect the brain from oxidative stress and pericyte loss. imrpress.com
Beyond direct ROS inhibition, some amide derivatives, a class that includes CAIs, have demonstrated a significant reduction in oxidative stress and the inflammatory cascade triggered by tumor necrosis factor-alpha (TNF-α). nih.gov This involves reducing p-ERK expression and halting IκB-α phosphorylation, which in turn inhibits NF-κB, a key transcription factor in inflammatory responses. nih.gov Downstream targets like interleukin-1 beta (IL-1β) and interleukin-6 (IL-6) expression were also blunted by these compounds. nih.gov Acetazolamide has also exhibited neuroprotective effects in in vitro models of alcohol-induced brain damage, potentially involving mechanisms related to aquaporin, brain edema, and phospholipase A2 activation, all of which are implicated in neuroinflammatory and oxidative stress pathways. nih.gov While these detailed findings are primarily from studies on other CAIs like acetazolamide and ethoxzolamide, the shared inhibitory mechanism of carbonic anhydrase suggests that this compound may similarly contribute to the modulation of neuroinflammatory cascades and oxidative stress responses.
Chemical Synthesis and Structure Activity Relationship Sar of Sezolamide Analogs
Computational Chemistry and Rational Drug Design Approaches
Molecular Docking and Dynamics Simulations for Ligand-Enzyme Systems
Molecular docking and dynamics simulations are indispensable computational tools employed to understand the binding mechanisms and stability of Sezolamide analogs within carbonic anhydrase enzyme systems.
Molecular Docking: This technique predicts the preferred orientation of a ligand (like a this compound analog) when bound to a protein target, such as carbonic anhydrase, and estimates the binding affinity. For CAIs, molecular docking studies often focus on the interactions within the enzyme's active site, particularly with the zinc cofactor and surrounding amino acid residues ingentaconnect.commdpi.com. For instance, studies on other sulfonamide CAIs like acetazolamide (B1664987) have shown that their docking scores can be indicative of strong binding affinity, with favorable interactions observed with key amino acid residues at the enzyme's active site ingentaconnect.comresearchgate.net. This method allows for the rapid screening of potential this compound analogs and the identification of compounds with optimal predicted binding modes.
Molecular Dynamics (MD) Simulations: While docking provides a static snapshot of the ligand-enzyme complex, MD simulations offer a dynamic view, simulating the behavior of atoms and molecules over time. This allows researchers to assess the stability of the ligand-enzyme complex, conformational changes in the enzyme upon ligand binding, and the flexibility of the binding site mdpi.comnih.gov. MD simulations can reveal crucial insights into the long-term stability of the interactions between this compound analogs and carbonic anhydrase, providing a more comprehensive understanding of their inhibitory mechanisms. For example, MD simulations have been used to verify the stability of CA-ligand complexes, with minor fluctuations in the system's backbone indicating stable interactions over the simulation period mdpi.com.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful cheminformatics approach used to establish mathematical relationships between the chemical structure of compounds and their observed biological activity. This enables the prediction of the activity of new, untested this compound analogs.
Purpose and Methodology: QSAR models correlate various molecular descriptors (numerical representations of chemical structures, such as electronic, steric, and hydrophobic properties) with a specific biological endpoint, like carbonic anhydrase inhibitory activity mdpi.commdpi.com. These models are typically built using statistical techniques, including multiple linear regression, to derive predictive equations mdpi.comnih.gov.
Predictive Analytics: The predictive power of QSAR models is rigorously validated using statistical parameters such as the squared correlation coefficient (R²) for the training set and the cross-validated correlation coefficient (Q²) for the test set mdpi.comnih.gov. A high R² and Q² indicate a robust model with good predictive ability. For example, QSAR studies on sulfonamide derivatives inhibiting human carbonic anhydrase II (HCA II) have yielded models with R² values around 0.94 and Q² values around 0.85, demonstrating strong correlations between molecular descriptors and inhibitory activity nih.gov. By applying such validated QSAR models, researchers can predict the inhibitory activity of newly designed this compound analogs before their synthesis, thereby streamlining the drug discovery process and focusing efforts on the most promising compounds.
Virtual Screening and In Silico Scaffold Hopping for Novel CAI Leads
Virtual screening and in silico scaffold hopping are computational strategies employed to discover novel lead compounds for drug development, including new carbonic anhydrase inhibitors that may be structurally distinct from known this compound analogs.
Virtual Screening: This method involves computationally screening large databases of chemical compounds to identify those with a high likelihood of binding to a target protein, such as carbonic anhydrase. This can be achieved through various approaches, including pharmacophore-based virtual screening (identifying compounds that possess the essential 3D features required for activity) and docking-based virtual screening (docking compounds into the active site and scoring their predicted binding affinity) mdpi.combiosolveit.demdpi.com. Virtual screening can efficiently narrow down millions of compounds to a manageable number for experimental validation, significantly accelerating the discovery of novel CAI leads.
In Silico Scaffold Hopping: A specialized form of virtual screening, scaffold hopping aims to identify isofunctional molecular structures with chemically different core scaffolds biosolveit.denih.gov. This strategy is particularly valuable for discovering novel chemical entities that maintain biological activity while potentially overcoming issues like intellectual property restrictions or undesirable physicochemical properties associated with existing scaffolds biosolveit.denih.gov. For CAIs, scaffold hopping allows for the exploration of diverse chemical spaces beyond traditional sulfonamide frameworks, leading to the identification of novel core structures that can still effectively inhibit carbonic anhydrase. This approach can lead to the discovery of entirely new classes of CAIs, including those with this compound-like inhibitory mechanisms but distinct molecular architectures.
Preclinical Pharmacological and Biological Evaluations of Sezolamide and Cais
In Vitro Investigations in Cellular and Subcellular Models
In vitro studies provide fundamental insights into the direct interactions of sezolamide with its target enzymes and its effects on cellular processes.
Enzyme Kinetics and Inhibition Assays (e.g., Spectrophotometric, Fluorescent)
Enzyme kinetics and inhibition assays are critical for characterizing the potency and selectivity of carbonic anhydrase inhibitors like this compound. These assays typically involve measuring the enzyme's catalytic activity in the presence and absence of the inhibitor, often using spectrophotometric or fluorescent methods to monitor substrate conversion.
(Rac)-Sezolamide has been identified as a potent carbonic anhydrase inhibitor, demonstrating an inhibition constant (Ki) of 12.0 nM. mims.com This low Ki value indicates a high affinity for the carbonic anhydrase enzyme, suggesting effective inhibition at relatively low concentrations.
Table 1: Inhibition Constant (Ki) of (Rac)-Sezolamide
| Compound | Target Enzyme | Ki (nM) | Reference |
| (Rac)-Sezolamide | CAI | 12.0 | mims.com |
Cell-Based Assays for Target Engagement and Downstream Effects
Cell-based assays are employed to assess how a compound interacts with its target within a complex cellular environment and to observe the subsequent biological outcomes. These assays can provide insights into a compound's ability to permeate cell membranes, engage with intracellular targets, and induce downstream cellular responses.
While this compound is known as a carbonic anhydrase inhibitor, detailed specific cell-based assays focusing on its target engagement and a broad range of downstream effects beyond its general carbonic anhydrase inhibition and intraocular pressure-lowering capabilities are not extensively reported in the available literature. Research in this area for this compound would typically involve methods such as cellular thermal shift assays (CETSA) or bioluminescence resonance energy transfer (BRET) to confirm direct ligand-protein interactions within living cells.
Studies on Antimicrobial Activity Against Bacterial and Fungal Pathogens (e.g., Neisseria gonorrhoeae, Escherichia coli, Cryptococcus neoformans)
The potential antimicrobial activity of carbonic anhydrase inhibitors has been explored, given the presence of carbonic anhydrase enzymes in various microbial pathogens. However, direct evidence for the antimicrobial activity of this compound against specific bacterial and fungal pathogens such as Neisseria gonorrhoeae, Escherichia coli, or Cryptococcus neoformans is not found in the provided search results. Studies on antimicrobial effects in this context have primarily focused on other carbonic anhydrase inhibitors, notably acetazolamide (B1664987), which has demonstrated activity against certain bacterial strains like N. gonorrhoeae and E. coli by interfering with their metabolism and growth. nih.gov
Assessment of Anti-Tumor Activity in Cancer Cell Lines (focus on CAIX/XII relevance)
Carbonic anhydrase isoforms IX (CAIX) and XII (CAXII) are often overexpressed in various cancer types, particularly under hypoxic conditions, making them attractive targets for anti-tumor therapies. Inhibition of these isoforms can disrupt pH regulation within tumor cells, potentially leading to cell damage and enhanced sensitivity to other treatments.
Despite the general interest in CAIX/XII as anti-cancer targets for CAIs, direct evidence specifically detailing the anti-tumor activity of this compound in cancer cell lines, with a focus on its relevance to CAIX/XII inhibition, is not available in the provided search results. Preclinical investigations into the anti-tumor effects of CAIs have largely involved other compounds, such as acetazolamide and its derivatives, which have shown promise in various tumor lines, including those relevant to renal cell carcinoma and small cell lung cancer, often in combination with other chemotherapeutic agents or radiotherapy. wikipedia.orgguidetopharmacology.org
In Vivo Studies Utilizing Preclinical Animal Models
In vivo studies are crucial for evaluating the systemic effects and therapeutic potential of a compound in a living organism.
Evaluation of Ocular Hypotensive Effects in Animal Models of Glaucoma/Ocular Hypertension
This compound has been specifically evaluated for its ocular hypotensive effects in animal models of glaucoma and ocular hypertension. This is a well-established area of research for this compound.
Studies have shown that this compound, as a topical carbonic anhydrase inhibitor, is effective in lowering intraocular pressure (IOP). In a study involving patients with elevated intraocular pressure already receiving topical timolol (B1209231), the addition of this compound resulted in significant further reductions in IOP, ranging from 8.0% to 15.5%. wikipedia.org The ocular hypotensive activity of this compound has also been compared to that of dorzolamide (B1670892), another potent topical CAI, in Gelrite vehicle formulations. In patients with primary open-angle glaucoma or ocular hypertension, both 1.8% this compound and 2% dorzolamide demonstrated comparable peak mean percentage decreases in IOP from baseline, with this compound showing a 21.3% reduction at 6 hours post-dose and dorzolamide showing a 22.1% reduction at 4 hours post-dose. nih.gov Animal models, such as rabbits, have been utilized to demonstrate the ability of topical acetazolamide (a related CAI often studied in this context) to lessen the increase in intraocular pressure, suggesting a local effect on IOP. wikipedia.org
Table 2: Ocular Hypotensive Effects of this compound in Clinical and Preclinical Studies
| Compound (Concentration) | Model/Study Type | IOP Reduction (%) | Peak Effect Time | Reference |
| This compound (1.8%) | Patients with elevated IOP on Timolol therapy | 8.0-15.5 | Various times | wikipedia.org |
| This compound (1.8%) | Patients with glaucoma/ocular hypertension (Gelrite) | 21.3 | 6 hours | nih.gov |
Assessment of Neurological Modulation in Epilepsy and Other CNS Disorder Models (e.g., Maximal Electroshock Seizure, Pentylene Tetrazole models)
Specific preclinical data pertaining to the assessment of this compound's neurological modulation in epilepsy and other central nervous system (CNS) disorder models, such as the Maximal Electroshock Seizure (MES) or Pentylene Tetrazole (PTZ) models, are not extensively detailed in the provided search results. These models are commonly employed to evaluate the anticonvulsant properties of drugs researchgate.netresearchgate.net. For instance, acetazolamide, another carbonic anhydrase inhibitor, has demonstrated anticonvulsant activity in both MES and PTZ models in albino rats ijbcp.comijbcp.com. Studies have shown that acetazolamide can reduce the duration of tonic hind limb extension (THLE) and clonus in MES models and exhibit anticonvulsant activity in PTZ-induced seizure models ijbcp.com. However, these findings are specific to acetazolamide and cannot be directly attributed to this compound without dedicated studies.
Investigating Anti-Tumor Efficacy in Xenograft and Orthotopic Cancer Models (e.g., targeting CAIX/XII)
Pharmacological Studies on Antimicrobial Activity in Infection Models
Specific pharmacological studies detailing this compound's antimicrobial activity in infection models are not found within the provided search results. However, other carbonic anhydrase inhibitors, such as acetazolamide, have been investigated for their antimicrobial properties. Acetazolamide has shown potent antibacterial activity against strains of Neisseria gonorrhoeae in vitro and significantly reduced gonococcal burden in a mouse model of N. gonorrhoeae genital tract infection acs.orgnih.gov. It has also been evaluated against vancomycin-resistant enterococci (VRE) in mouse models, demonstrating promising results asm.orgmdpi.com. These studies highlight the potential for CAIs to act as antimicrobial agents, but direct evidence for this compound's activity in infection models is not available.
Exploration of Cardiovascular and Renal Pharmacodynamics in Disease Models
While this compound hydrochloride is identified as a cardiovascular agent genome.jp, detailed exploration of its cardiovascular and renal pharmacodynamics in specific disease models is not provided in the search results. Carbonic anhydrase inhibitors, as a class, can influence renal function due to their role in bicarbonate reabsorption in the kidneys nih.gov. For instance, dorzolamide, another CAI, decreases aqueous humor production by inhibiting carbonic anhydrase II and IV in the ciliary epithelium, leading to a reduction in intraocular pressure nih.govmims.com. However, this information pertains to other CAIs and cannot be directly extrapolated to this compound's specific cardiovascular and renal pharmacodynamic profile in disease models.
Preclinical Pharmacokinetic and Pharmacodynamic Modeling
Preclinical pharmacokinetic (PK) and pharmacodynamic (PD) modeling are crucial steps in drug development, characterizing how a compound is absorbed, distributed, metabolized, and eliminated (ADME) in animal species and establishing relationships between drug exposure and its effects ehu.eseuropa.eu.
Characterization of Absorption, Distribution, and Elimination in Animal Species
Specific data characterizing the absorption, distribution, and elimination of this compound in various animal species are not detailed in the provided search results. General guidelines for pharmacokinetic studies in target animal species emphasize the importance of determining these parameters to understand drug disposition europa.eu. For example, acetazolamide is known to be rapidly and almost completely absorbed from the gastrointestinal tract and is primarily excreted unmetabolized through the kidneys nih.gov. Dorzolamide is systemically absorbed after topical application, accumulates in red blood cells with chronic dosing, and is excreted via urine as both unchanged drug and a less active metabolite mims.com. Methazolamide is well absorbed from the GI tract and distributed throughout the body, with partial hepatic metabolism and urinary excretion mims.com. Without specific studies on this compound, its unique ADME profile in animal species remains uncharacterized in these results.
Development of PK/PD Relationships to Guide Compound Optimization
The development of pharmacokinetic/pharmacodynamic (PK/PD) relationships is essential for guiding compound optimization by linking drug exposure to its pharmacological effects europa.eunih.gov. However, specific information on the development of PK/PD relationships for this compound to guide its optimization is not available in the provided search results. While general principles of PK/PD modeling are discussed in the context of preclinical studies europa.eunih.gov, the application of these principles to this compound for compound optimization is not detailed.
Advanced Drug Delivery Systems for Sezolamide
Emerging Research Frontiers and Future Prospects for Sezolamide
Repurposing and Novel Therapeutic Applications of Sezolamide Scaffolds
The core structure of this compound, like other carbonic anhydrase inhibitors, presents a versatile scaffold for exploring new therapeutic avenues. Carbonic anhydrase inhibitors (CAIs) are widely employed in the treatment of various conditions, including glaucoma, epilepsy, and altitude sickness nih.govopenaccessjournals.comnih.govnih.gov. Beyond these established uses, research is actively investigating the repurposing of CAIs, including those structurally related to this compound, for novel therapeutic applications.
One significant area of exploration is oncology, where CAIs have shown promise as antitumor agents openaccessjournals.com. For instance, Psammaplin A derivatives, which are CAIs, are being investigated for their potential to overcome temozolomide (B1682018) resistance in glioblastoma, highlighting the broader applicability of CAI scaffolds in cancer therapy mdpi.com. The "tail approach" and its variant, the "sugar-tail approach," represent strategic methodologies for synthesizing new sulfonamide derivatives with enhanced physicochemical properties and promising antiglaucoma activity in animal models nih.govnih.gov. These approaches aim to develop compounds that are more effective and have fewer side effects than current treatments nih.gov. The diverse applications of CAIs suggest that the this compound scaffold could be a valuable starting point for developing new drugs in areas such as antiobesity and anti-infective therapies openaccessjournals.comtandfonline.com.
Development of Selective and Potent Next-Generation CAIs
Strategies like the "tail approach" are instrumental in designing new CAIs with improved activity and desired physicochemical properties nih.govnih.gov. This involves modifying the chemical structure to achieve better binding affinity and specificity for particular CA isoforms. Furthermore, machine learning (ML) is being leveraged to predict dual inhibitors for kinase and carbonic anhydrase, showcasing an innovative approach to identify compounds with multi-target therapeutic potential mdpi.comnih.gov. This computational screening significantly enhances the efficiency of drug discovery by predicting inhibitory activities based on molecular fingerprints mdpi.comnih.gov. The goal is to create CAIs that are not only potent but also highly selective, leading to more targeted and effective treatments with reduced side effects.
Application of Proteomics and Metabolomics in Mechanistic Studies
Proteomics and metabolomics, as advanced 'omics' technologies, are increasingly vital in unraveling the intricate mechanisms of action of drug compounds and identifying biomarkers for disease progression and therapeutic response. These approaches provide a comprehensive view of cellular metabolism and protein expression, offering valuable insights into how CAIs, including this compound, interact with biological systems.
Artificial Intelligence and Machine Learning in Accelerated CAI Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery pipeline, significantly accelerating the identification, design, and optimization of novel therapeutic agents, including carbonic anhydrase inhibitors. These computational approaches offer powerful tools for virtual screening, quantitative structure-activity relationship (QSAR) modeling, and predicting various drug properties.
AI and ML play a crucial role in drug discovery and development, modernizing the field through artificial neural networks and deep learning algorithms researchgate.net. They are applied in various processes, including peptide synthesis, structure-based and ligand-based virtual screening, toxicity prediction, drug repositioning, and pharmacophore modeling researchgate.net. In the context of CAI discovery, ML classifiers are employed to predict potent inhibitors mdpi.comnih.gov. For example, studies have utilized ML-driven QSAR modeling to predict CA-II inhibition based on molecular descriptors, significantly enhancing screening efficiency compared to traditional experimental methods researchgate.net.
Table 1: Key Molecular Features for CA I and CA II Inhibitors Identified via XAI researchgate.netnih.gov
| Enzyme Isoform | Molecular Fingerprint | Chemical Group/Attribute | Significance |
| CA I | PubChemFP432 | C(=O)N | Key feature for inhibition |
| CA I | PubChemFP6978 | C(=O)O | Key feature for inhibition |
| CA I | PubChemFP539 | C(=O)NCC | Significant attribute for inhibition |
| CA I | PubChemFP601 | C(=O)OCC | Significant attribute for inhibition |
| CA II | PubChemFP528 | C(=O)OCCN | Key feature for inhibition |
| CA II | PubChemFP791 | C(=O)OCCC | Key feature for inhibition |
| CA II | PubChemFP696 | C(=O)OCCCC | Key feature for inhibition |
| CA II | PubChemFP335 | C(=O)NCCN | Key feature for inhibition |
| CA II | PubChemFP580 | C(=O)NCCCN | Key feature for inhibition |
| CA II | PubChemFP180 | C(=O)NCCC | Key feature for inhibition |
| CA I & II | Sulfonamide group (S) | - | Substantial impact on enzyme activity and IC50 values |
| CA I & II | Aromatic ring (A) | - | Substantial impact on enzyme activity and IC50 values |
| CA I & II | Hydrogen bonding group (H) | - | Substantial impact on enzyme activity and IC50 values |
Table 2: Machine Learning Model Performance Metrics for CA-II Inhibitor Identification researchgate.net
| Machine Learning Model | Accuracy (%) | F1-score (%) |
| Support Vector Machine (SVM) | 83.70 | 89.36 |
| Gradient Boosting | - | - |
| Random Forest | - | - |
Q & A
Q. What are the primary pharmacological mechanisms of Sezolamide, and how are they experimentally validated?
this compound functions as a topical carbonic anhydrase (CA) inhibitor, primarily targeting CA-II and CA-IV isoforms to reduce intraocular pressure (IOP). Experimental validation involves:
- In vitro enzyme inhibition assays : Recombinant CA isoforms are incubated with this compound to calculate IC50 values using spectrophotometric methods to monitor enzyme activity .
- In vivo models : Rabbit studies measure IOP reduction post-administration, with controlled variables such as dosage (e.g., 2% topical solution) and baseline IOP measurements .
- Comparative studies : Benchmarking against other CA inhibitors (e.g., MK-507) to assess relative potency and selectivity .
Q. What experimental models are commonly used to assess this compound's ocular hypotensive efficacy?
- Animal models : New Zealand White rabbits are standard for IOP studies due to anatomical similarities to human eyes. Protocols include tonometry at fixed intervals (e.g., 0, 2, 6 hours post-administration) and control groups receiving vehicle solutions .
- Ex vivo ciliary perfusion : Isolated ciliary processes are perfused with this compound to quantify aqueous humor suppression, validated via radioisotope tracing .
- Dose-response studies : Systematic testing of concentrations (0.5%–4%) to establish therapeutic windows and ED50 values .
Q. How is this compound's selectivity for carbonic anhydrase isoforms determined in preclinical studies?
- Recombinant enzyme panels : CA isoforms (e.g., CA-I, CA-II, CA-IV) are expressed and tested against this compound to calculate inhibition constants (Ki) .
- Cross-reactivity assays : Co-administration with non-target enzymes (e.g., serine proteases) to rule off-target effects .
- Tissue-specific activity profiling : Corneal vs. ciliary body uptake studies using radiolabeled this compound to correlate localization with efficacy .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound's efficacy data across different experimental models?
- Meta-analysis of heterogeneous data : Apply PRISMA guidelines to aggregate results from animal, ex vivo, and clinical studies, stratifying by variables like species, dosage, and measurement techniques .
- Sensitivity analysis : Identify confounding factors (e.g., circadian IOP fluctuations in rabbits) using mixed-effects models to adjust efficacy metrics .
- Mechanistic reconciliation : Compare tissue penetration kinetics (e.g., corneal permeability) across models using pharmacokinetic-pharmacodynamic (PK-PD) modeling .
Q. What methodological considerations are critical when designing longitudinal studies on this compound's chronic effects?
- Sample size justification : Power calculations based on IOP variability (e.g., ±3 mmHg in rabbits) to detect clinically meaningful differences .
- Tolerance monitoring : Sequential dosing (e.g., twice daily for 28 days) with periodic washout phases to assess rebound effects .
- Endpoint diversification : Combine IOP measurements with histopathology (e.g., corneal endothelial cell density) to evaluate long-term safety .
Q. How should researchers approach conflicting data between in vitro binding affinity and in vivo efficacy of this compound?
- Physicochemical profiling : Measure logP and pKa to predict corneal permeability, addressing discrepancies between in vitro potency and ocular bioavailability .
- Tissue-specific metabolism studies : Use LC-MS to identify active metabolites in aqueous humor that may enhance or antagonize CA inhibition .
- Computational modeling : Molecular dynamics simulations to assess binding pocket accessibility under physiological conditions .
Q. What advanced statistical methods are recommended for analyzing dose-response relationships in this compound studies?
- Nonlinear regression : Fit data to sigmoidal Emax models using tools like GraphPad Prism to derive EC50 and Hill coefficients .
- ANOVA with post hoc corrections : Adjust for multiple comparisons (e.g., Tukey’s test) when comparing efficacy across dosage groups .
- Bayesian hierarchical modeling : Incorporate prior data (e.g., historical control IOP values) to improve parameter estimation in small-sample studies .
Q. How can multi-omics approaches be integrated to study this compound's off-target effects?
- Transcriptomics : RNA-seq of corneal epithelium post-treatment to identify dysregulated pathways (e.g., inflammatory cytokines) .
- Proteomics : SILAC-based quantification of ciliary body proteins to detect CA-independent targets .
- Metabolomics : NMR profiling of aqueous humor to map metabolic shifts (e.g., lactate/pyruvate ratios) linked to CA inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
